2-(2,3-Dimethylphenoxy)propanohydrazide

Description

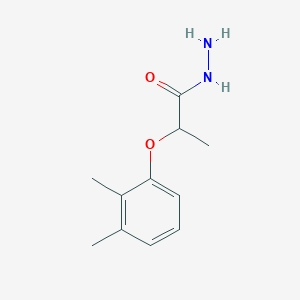

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(2,3-dimethylphenoxy)propanehydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-7-5-4-6-10(8(7)2)15-9(3)11(14)13-12/h4-6,9H,12H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFXBBZYJNZLJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC(C)C(=O)NN)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391871 |

Source

|

| Record name | 2-(2,3-dimethylphenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142835-36-7 |

Source

|

| Record name | 2-(2,3-dimethylphenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical properties and structure of 2-(2,3-Dimethylphenoxy)propanohydrazide

An In-depth Technical Guide on 2-(2,3-Dimethylphenoxy)propanohydrazide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for this compound is limited in publicly available literature. This guide synthesizes information from its immediate precursor and analogous compounds to provide a comprehensive overview of its predicted properties, structure, and potential biological significance.

Chemical Properties and Structure

Predicted Physicochemical Properties

The following table summarizes the predicted and known properties of this compound and its carboxylic acid precursor.

| Property | 2-(2,3-Dimethylphenoxy)propanoic Acid (Precursor) | This compound (Predicted) |

| Molecular Formula | C₁₁H₁₄O₃ | C₁₁H₁₆N₂O₂ |

| Molecular Weight | 194.23 g/mol | 208.26 g/mol |

| IUPAC Name | 2-(2,3-dimethylphenoxy)propanoic acid | This compound |

| CAS Number | 22504-84-3 | Not available |

| Melting Point | Not available in searched results. | Not available. Expected to be a solid at room temperature. |

| Boiling Point | Not available in searched results. | Not available. Likely to decompose upon heating to high temperatures. |

| Solubility | Not available in searched results. | Predicted to be soluble in polar organic solvents like methanol, ethanol, and DMSO. |

| Appearance | Not available in searched results. | Likely a white to off-white crystalline solid. |

Chemical Structure

The structure of this compound consists of a 2,3-dimethylphenyl group linked via an ether bond to a propanohydrazide moiety. The presence of the hydrazide group (-CONHNH₂) makes it a versatile intermediate for the synthesis of various heterocyclic compounds, such as oxadiazoles and pyrazoles, which are of significant interest in drug discovery.

Structure:

Synthesis and Experimental Protocols

A standard and effective method for the synthesis of carboxylic acid hydrazides is the reaction of the corresponding ester with hydrazine hydrate. This two-step synthesis starts from the commercially available 2-(2,3-dimethylphenoxy)propanoic acid.

Proposed Synthesis Workflow

The logical flow for the synthesis of this compound is outlined below.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-(2,3-dimethylphenoxy)propanoate (Ester Intermediate)

-

Reaction Setup: To a solution of 2-(2,3-dimethylphenoxy)propanoic acid (1.0 eq) in methanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 eq).

-

Reaction Condition: Heat the mixture to reflux and stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove excess methanol.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl ester, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the crude methyl 2-(2,3-dimethylphenoxy)propanoate (1.0 eq) in methanol (10 volumes).

-

Reagent Addition: Add hydrazine hydrate (80% solution, 3.0-4.0 eq) dropwise to the solution with stirring.

-

Reaction Condition: Heat the reaction mixture to reflux for 6-8 hours.

-

Monitoring: Monitor the completion of the reaction by TLC.

-

Isolation: Upon completion, concentrate the reaction mixture and pour it into cold water.

-

Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Potential Biological Activity and Signaling Pathways

While the specific biological activities of this compound have not been reported, the broader class of phenoxy acid and phenoxy hydrazide derivatives is known to exhibit a wide range of pharmacological effects.[1][2] These activities include anti-inflammatory, antimicrobial, and anticancer properties.

Potential as COX-2 Inhibitors

Phenoxyacetic acid derivatives have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors.[3] The inhibition of COX-2 is a key mechanism for anti-inflammatory drugs, as it blocks the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain.

The diagram below illustrates the signaling pathway potentially targeted by this class of compounds.

Caption: Hypothesized mechanism of action via COX-2 inhibition.

Antimicrobial Potential

Derivatives of phenoxy compounds have also shown promise as antimicrobial agents.[4] Some studies suggest that these molecules can target bacterial cell wall synthesis by interfering with lipid intermediates, a mechanism that is attractive due to its specificity for bacterial cells over mammalian cells.[4]

Conclusion

This compound represents a molecule of interest for further chemical and biological investigation. Based on the chemistry of analogous compounds, it can be synthesized in a straightforward manner from its corresponding carboxylic acid. Its structural similarity to other biologically active phenoxy derivatives suggests potential for applications in drug discovery, particularly in the areas of anti-inflammatory and antimicrobial research. The protocols and predictive data in this guide serve as a foundational resource for researchers aiming to synthesize and explore the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. jetir.org [jetir.org]

- 3. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: 2-(2,3-Dimethylphenoxy)propanohydrazide and its Potential Biological Activities

For the attention of: Researchers, scientists, and drug development professionals.

Foreword

This technical guide addresses the biological mechanism of action of 2-(2,3-Dimethylphenoxy)propanohydrazide. Initial research indicates that while the specific compound is cataloged under CAS number 142835-36-7, there is a notable absence of detailed studies on its direct biological effects and mechanism of action in the public scientific literature.

Consequently, this document will provide a comprehensive overview based on the known biological activities of structurally related compounds, namely phenoxyacetic acid derivatives and hydrazones. This analysis aims to forecast the potential therapeutic applications and research directions for this compound by drawing parallels from its chemical analogues.

Potential Mechanisms of Action Based on Structural Analogues

The chemical structure of this compound suggests that its biological activities could be multifaceted, primarily influenced by the phenoxy and hydrazide moieties.

Anti-inflammatory and Analgesic Properties

Derivatives of phenoxy acetic acid are recognized for their anti-inflammatory effects, predominantly through the inhibition of cyclooxygenase (COX) enzymes.[1] Specifically, many analogues have demonstrated selective inhibition of COX-2, an enzyme upregulated during inflammatory processes.[1]

Potential Signaling Pathway:

Caption: Potential COX-2 Inhibition Pathway.

Studies on related compounds have shown significant reduction in inflammatory markers such as TNF-α and PGE-2.[1] This suggests that this compound could also modulate these inflammatory mediators.

Antimicrobial and Antifungal Activity

The hydrazone group is a key pharmacophore in a variety of antimicrobial agents. Compounds featuring this moiety have been reported to be effective against a range of microbial strains, including resistant ones. The mechanism often involves the disruption of microbial cellular processes.

Antioxidant Capacity

Both phenoxy and hydrazide derivatives are known to exhibit antioxidant properties. The hydrazide group can act as a radical scavenger, neutralizing reactive oxygen species (ROS) and reducing oxidative stress. This is a crucial mechanism for cellular protection against damage.

Quantitative Data from Structurally Similar Compounds

While specific quantitative data for this compound is unavailable, the following table summarizes IC50 values for related phenoxy acetic acid derivatives against COX enzymes, illustrating the potential potency.

| Compound Class | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Phenoxy Acetic Acid Derivatives | COX-1 | 4.07 - 14.5 | 111.53 - 133.34 |

| Phenoxy Acetic Acid Derivatives | COX-2 | 0.06 - 0.97 | |

| Celecoxib (Reference) | COX-1 | 14.93 | 298.6 |

| Celecoxib (Reference) | COX-2 | 0.05 | |

| Mefenamic Acid (Reference) | COX-1 | 29.9 | |

| Mefenamic Acid (Reference) | COX-2 | 1.98 |

Data extracted from studies on various phenoxy acetic acid derivatives and may not be directly representative of this compound.[1]

Proposed Experimental Protocols for Future Research

To elucidate the precise mechanism of action of this compound, the following experimental workflow is proposed.

Experimental Workflow Diagram:

Caption: Proposed Experimental Workflow.

Synthesis and Characterization

The synthesis of this compound would be the initial step, followed by purification and structural confirmation using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).

In Vitro Biological Evaluation

-

Enzyme Inhibition Assays: To determine the inhibitory activity against COX-1 and COX-2, commercially available assay kits can be utilized. This will provide IC50 values and help in determining the selectivity index.

-

Antioxidant Activity: Standard assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays should be performed to quantify the antioxidant potential.

-

Antimicrobial Screening: The minimum inhibitory concentration (MIC) should be determined against a panel of pathogenic bacteria and fungi to assess the antimicrobial spectrum.

In Vivo Animal Models

-

Anti-inflammatory Activity: The carrageenan-induced paw edema model in rodents is a standard method to evaluate in vivo anti-inflammatory effects.

-

Analgesic Activity: Models such as the hot plate test or writhing test can be used to assess potential analgesic properties.

-

Acute Toxicity: An acute toxicity study is crucial to determine the safety profile of the compound.

Mechanistic Studies

-

Molecular Docking: In silico molecular docking studies can provide insights into the binding interactions of the compound with the active sites of target enzymes like COX-2.

-

Western Blot Analysis: To confirm the modulation of inflammatory pathways, Western blot analysis can be used to measure the expression levels of proteins such as TNF-α, IL-6, and NF-κB in cell lysates from relevant in vitro or in vivo models.

Conclusion and Future Directions

While direct experimental data on this compound is currently lacking, the analysis of its structural analogues strongly suggests its potential as a bioactive compound with anti-inflammatory, antimicrobial, and antioxidant properties. The proposed research workflow provides a clear roadmap for the comprehensive evaluation of this compound.

Future research should focus on the synthesis and rigorous biological testing of this compound to validate these hypotheses. Elucidating its precise mechanism of action and safety profile will be paramount in determining its potential for development as a therapeutic agent. The exploration of its structure-activity relationship by synthesizing and testing related derivatives could also lead to the discovery of more potent and selective drug candidates.

References

CAS number 142835-36-7 properties and hazards

An In-depth Technical Guide to GW501516 (Cardarine)

Disclaimer: The following information is for research and informational purposes only. GW501516 (Cardarine) is an experimental drug that was withdrawn from clinical development due to safety concerns and is not approved for human use. Its use is prohibited in professional sports.

Introduction

GW501516, commonly known as Cardarine, is a synthetic peroxisome proliferator-activated receptor delta (PPARδ) agonist.[1][2] It was initially developed in the 1990s through a collaboration between Ligand Pharmaceuticals and GlaxoSmithKline for the potential treatment of metabolic and cardiovascular diseases, such as obesity and dyslipidemia.[1][3] Despite promising preclinical and early clinical findings related to its ability to enhance fatty acid metabolism, further development was halted in 2007.[1] The termination was due to findings from animal studies that indicated a rapid development of cancerous tumors in multiple organs at certain doses.[1][4]

This guide provides a comprehensive overview of the known properties, mechanism of action, experimental protocols, and hazards associated with GW501516, intended for researchers, scientists, and drug development professionals.

Data Presentation

Table 1: Physicochemical Properties of GW501516

| Property | Value | Source(s) |

| CAS Number | 317318-70-0 | [1][5] |

| IUPAC Name | {2-methyl-4-[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}acetic acid | [1] |

| Synonyms | GW-501,516, GW1516, GSK-516, Cardarine, Endurobol | [1][3] |

| Molecular Formula | C₂₁H₁₈F₃NO₃S₂ | [1][5] |

| Molar Mass | 453.49 g·mol⁻¹ | [1][5] |

| Appearance | White to beige crystalline solid/powder | [6][7] |

| Melting Point | 134-136 °C | [6] |

| Solubility | DMSO: 20 mg/mL, DMF: 25 mg/mL, Ethanol: 12 mg/mL | [8][9] |

| Topological Polar Surface Area | 113 Ų | [5] |

| XLogP3 | 5.9 | [5] |

Table 2: Pharmacological Properties of GW501516

| Property | Value | Source(s) |

| Target | Peroxisome Proliferator-Activated Receptor delta (PPARδ) | [1][10] |

| Mechanism of Action | Selective PPARδ agonist | [1][10] |

| Affinity (Kᵢ) | 1 nM | [1][10] |

| Potency (EC₅₀) | 1 nM | [1][10][11] |

| Selectivity | >1000-fold selectivity for PPARδ over PPARα and PPARγ | [1][10] |

Mechanism of Action and Signaling Pathway

GW501516 is a potent and selective agonist of the PPARδ receptor.[1][10] PPARs are nuclear hormone receptors that function as ligand-activated transcription factors, playing crucial roles in the regulation of cellular differentiation, development, and metabolism.

Upon binding to PPARδ, GW501516 induces a conformational change in the receptor, leading to the recruitment of coactivators, most notably the PPARγ coactivator 1-alpha (PGC-1α).[1][12] This newly formed complex then heterodimerizes with the retinoid X receptor (RXR). The PPARδ/RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[12]

This binding event upregulates the transcription of genes involved in fatty acid oxidation, mitochondrial biogenesis, and energy expenditure.[1][12] In skeletal muscle, this leads to a metabolic shift, causing the muscle to preferentially use fat as an energy source over carbohydrates.[3][13] This mechanism is responsible for the observed increases in endurance and protection against diet-induced obesity in animal models.[1][14]

Caption: PPARδ signaling pathway activated by GW501516.

Experimental Protocols

Synthesis of GW501516

A short and efficient synthesis has been reported, achieving a 78% overall yield in four steps starting from o-cresol.[15] The key step in this synthesis is a one-pot regiocontrolled dialkylation of a mercaptophenol intermediate.[15] While detailed, step-by-step protocols are proprietary, the general synthetic strategy involves the construction of the thiazole ring, followed by coupling with the phenoxyacetic acid moiety.

In Vivo Animal Study: Running Endurance

A representative study investigating the effects of GW501516 on running endurance in mice was conducted as follows:[14]

-

Animal Model: Male Kunming mice, 8 weeks of age.

-

Acclimation: Mice were acclimated to moderate wheel running for one week.

-

Groups: Animals were divided into trained and untrained groups, with and without GW501516 treatment.

-

Dosage and Administration: GW501516 was administered at a dose of 5 mg/kg/day for 3 weeks.

-

Experimental Procedure:

-

Trained mice were subjected to a daily running protocol (20 rpm for 30 min/day, 5 days/week).

-

After the 3-week treatment period, running endurance was measured using an exhaustive wheel running test.

-

Blood glucose and lactate were measured before and after the endurance test.

-

Metabolomic analysis of blood samples and histological analysis (SDH staining) of gastrocnemius muscle were performed.[14]

-

-

Results: The study found that GW501516 treatment enhanced running endurance and the proportion of succinate dehydrogenase (SDH)-positive muscle fibres in both trained and untrained mice.[14]

Analytical Methods for Detection

GW501516 and its metabolites are typically detected and quantified for research and anti-doping purposes using liquid chromatography-tandem mass spectrometry (LC/MS-MS) and liquid chromatography-high resolution mass spectrometry (LC/HRMS).[13] A common protocol for hair analysis involves:

-

Incubation of approximately 20 mg of hair in methanol.

-

Ultrasonication for 1 hour to extract the compound.

-

Analysis of the extract using LC/MS-MS for detection and LC/HRMS for confirmation.[13]

Hazards and Safety Information

The most significant hazard associated with GW501516 is its demonstrated carcinogenicity in animal models.[3][4] This led to the cessation of its clinical development.

Carcinogenicity

Long-term studies in rodents administered high doses of GW501516 showed a rapid development of cancerous tumors in multiple organs, including the liver, bladder, stomach, and tongue.[2][3] Doses as low as 3 mg/kg/day were found to cause cancer cell proliferation in rats over a two-year period.[4][16] While the direct translation of these findings to human risk at typical performance-enhancement doses is debated, the data was sufficient for major pharmaceutical companies to abandon its development.[4][17]

Other Potential Side Effects

-

Liver Toxicity: Some studies suggest that GW501516 may cause liver damage, although the effects can vary.[2][18]

-

Neurotoxicity: Research in mice has indicated that long-term use could lead to damage of brain cells and impaired cognitive function.[2]

-

Fetal Development: High doses over extended periods in animal studies posed risks to fetal development.[19]

Regulatory Status

GW501516 is not approved for human use by the FDA or any other major regulatory agency.[18] It is listed on the World Anti-Doping Agency (WADA) Prohibited List under section S4.5 "Hormone and Metabolic Modulators".[2][13] WADA has issued specific warnings to athletes about the health risks associated with its use.[1] In countries like Australia, it is classified as a Schedule 10 substance, prohibiting its sale, supply, and use.[3]

Handling Precautions

Based on available safety data sheets, the following precautions are recommended when handling GW501516 powder:

-

Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection.[9]

-

Inhalation: Avoid breathing dust. If inhaled, move the person into fresh air.[9]

-

Skin Contact: Wash off with soap and plenty of water.[9]

-

Eye Contact: Flush eyes with water as a precaution.[9]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[9]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Recommended storage at -20°C.[6]

Conclusion

GW501516 (Cardarine) is a potent and selective PPARδ agonist with significant effects on fatty acid metabolism and physical endurance, as demonstrated in numerous preclinical studies. Its mechanism of action through the activation of the PPARδ/PGC-1α pathway is well-characterized. However, the compelling evidence of carcinogenicity in animal models presents a substantial and unacceptable risk, leading to its abandonment as a therapeutic agent. For the scientific community, GW501516 remains a valuable research tool for investigating the roles of PPARδ in metabolic regulation, but its use in humans is strongly discouraged due to the severe safety concerns.

References

- 1. GW501516 - Wikipedia [en.wikipedia.org]

- 2. Untitled Page [chemicalbook.com]

- 3. What is cardarine or GW1516 and what are its side effects? [healthymale.org.au]

- 4. Cardarine: Benefits, Side Effects, Dosage, and More [healthline.com]

- 5. GW501516 (Cardarine) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. GW-501516 CAS#: 317318-70-0 [m.chemicalbook.com]

- 7. Five Novel Polymorphs of Cardarine/GW501516 and Their Characterization by X-ray Diffraction, Computational Methods, Thermal Analysis and a Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. selleckchem.com [selleckchem.com]

- 12. scivisionpub.com [scivisionpub.com]

- 13. Testing for GW501516 (cardarine) in human hair using LC/MS-MS and confirmation by LC/HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A short and efficient synthesis of the pharmacological research tool GW501516 for the peroxisome proliferator-activated receptor delta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. Cardarine Cancer: Fact or Fiction? 2025 Evidence - Sarms.io [sarms.io]

- 18. droracle.ai [droracle.ai]

- 19. drugs.selfdecode.com [drugs.selfdecode.com]

An In-Depth Technical Guide on the Solubility and Stability of 2-(2,3-Dimethylphenoxy)propanohydrazide

Introduction

The physicochemical properties of a potential drug candidate are fundamental to its development. Among the most critical of these are solubility and stability, which directly influence bioavailability, manufacturability, and shelf-life. This technical guide provides a detailed overview of the essential methodologies for characterizing the solubility and stability of the novel compound, 2-(2,3-Dimethylphenoxy)propanohydrazide. The data herein is presented as a representative case study to guide researchers, scientists, and drug development professionals in the comprehensive evaluation of this and similar molecules.

Solubility Profile

A thorough understanding of a compound's solubility in various solvents is crucial for developing appropriate formulations and for designing preclinical and clinical studies. The following sections detail the hypothetical solubility of this compound in a range of common pharmaceutical solvents.

Aqueous Solubility

The aqueous solubility of a compound across a physiologically relevant pH range is a key determinant of its oral absorption.

Table 1: Hypothetical Aqueous Solubility of this compound at 37°C

| pH | Solubility (mg/mL) | Method |

| 2.0 | 0.58 | Shake-Flask Method |

| 4.5 | 0.25 | Shake-Flask Method |

| 6.8 | 0.12 | Shake-Flask Method |

| 7.4 | 0.10 | Shake-Flask Method |

| 9.0 | 0.11 | Shake-Flask Method |

Solubility in Organic and Mixed Solvents

Solubility in various organic and mixed-solvent systems is important for the development of both liquid and solid dosage forms.

Table 2: Hypothetical Solubility of this compound in Various Solvents at 25°C

| Solvent System | Solubility (mg/mL) |

| Water | 0.09 |

| Ethanol | 65.8 |

| Propylene Glycol | 32.5 |

| Polyethylene Glycol 400 (PEG 400) | 152.3 |

| Methanol | 110.2 |

| 50:50 (v/v) Ethanol:Water | 15.7 |

| 30:70 (v/v) PEG 400:Water | 25.4 |

Stability Profile

Evaluating the chemical stability of a new molecular entity under various stress conditions is essential for identifying potential degradation pathways and for determining appropriate storage conditions and shelf-life.

Forced Degradation Studies

Forced degradation, or stress testing, is undertaken to identify the likely degradation products that might be observed under normal storage conditions.

Table 3: Hypothetical Stability of this compound under Forced Degradation Conditions (7 days)

| Condition | % Assay Remaining | Major Degradation Products Identified |

| 0.1 N HCl (60°C) | 85.2 | Hydrolysis of hydrazide moiety |

| 0.1 N NaOH (60°C) | 78.5 | Hydrolysis of hydrazide moiety |

| 3% H₂O₂ (Room Temperature) | 65.1 | Oxidation of phenoxy group |

| Photostability (ICH Q1B) | 92.8 | Minor oxidative products |

| Thermal (80°C, dry heat) | 98.5 | No significant degradation |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Solubility Determination: Shake-Flask Method

-

Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: An aliquot of the supernatant is carefully withdrawn and filtered through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Replicates: The experiment is performed in triplicate to ensure the reproducibility of the results.

Caption: Workflow for Solubility Determination

Stability Assessment: Forced Degradation Study

-

Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions as outlined in Table 3.

-

Acid/Base Hydrolysis: The stock solution is diluted with 0.1 N HCl or 0.1 N NaOH and incubated at a specific temperature.

-

Oxidation: The stock solution is mixed with a solution of hydrogen peroxide.

-

Photostability: The solution is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Thermal Stress: The solid compound is exposed to high temperature in a controlled oven.

-

-

Time Points: Samples are collected at predetermined time points (e.g., 0, 24, 48, 96, and 168 hours).

-

Analysis: The samples are analyzed by a stability-indicating HPLC method to determine the amount of the parent compound remaining and to detect the formation of any degradation products.

-

Mass Balance: An attempt is made to achieve mass balance, where the sum of the assay of the parent compound and the levels of all degradation products is close to 100% of the initial concentration.

Caption: Workflow for Forced Degradation Study

Conclusion

This guide outlines the fundamental solubility and stability studies that are critical for the early-stage development of a new chemical entity, using this compound as a hypothetical example. The representative data indicates that the compound exhibits pH-dependent aqueous solubility and is susceptible to degradation under oxidative and hydrolytic stress. These findings, if they were the result of actual experimentation, would be instrumental in guiding formulation strategies to enhance bioavailability and ensure a stable and effective final drug product. The provided protocols and workflows serve as a robust template for the systematic physicochemical characterization of novel pharmaceutical compounds.

Spectroscopic and Analytical Profile of 2-(2,3-Dimethylphenoxy)propanohydrazide: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2,3-Dimethylphenoxy)propanohydrazide is a chemical entity of interest within the broader class of phenoxy-alkanoic acid derivatives and their hydrazides. Compounds in this family have been investigated for various biological activities. A thorough spectroscopic and analytical characterization is paramount for the unequivocal identification, purity assessment, and elucidation of the structural features of this molecule, which are critical for any further research and development.

This document provides a template for the spectroscopic data and experimental protocols that would be necessary for the comprehensive characterization of this compound.

Synthesis Pathway

The synthesis of this compound would typically proceed via the corresponding carboxylic acid, 2-(2,3-dimethylphenoxy)propanoic acid. The general synthetic approach involves the esterification of the carboxylic acid followed by hydrazinolysis.

Caption: General synthetic route to this compound.

Spectroscopic Data (Hypothetical)

The following tables summarize the type of quantitative data expected from the spectroscopic analysis of this compound.

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data (Expected)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 1.2 - 1.4 | Doublet | 3H | -CH(CH ₃)- |

| ~ 2.1 - 2.3 | Singlet | 3H | Ar-CH ₃ |

| ~ 2.2 - 2.4 | Singlet | 3H | Ar-CH ₃ |

| ~ 3.9 - 4.1 | Broad Singlet | 2H | -NH ₂ |

| ~ 4.6 - 4.8 | Quartet | 1H | -O-CH (CH₃)- |

| ~ 6.7 - 7.1 | Multiplet | 3H | Aromatic Protons |

| ~ 8.5 - 9.0 | Broad Singlet | 1H | -CO-NH - |

Table 2: ¹³C NMR (Carbon Nuclear Magnetic Resonance) Data (Expected)

| Chemical Shift (δ) ppm | Assignment |

| ~ 15 - 20 | -CH(C H₃)- |

| ~ 15 - 25 | Ar-C H₃ |

| ~ 15 - 25 | Ar-C H₃ |

| ~ 70 - 80 | -O-C H(CH₃)- |

| ~ 110 - 135 | Aromatic Carbons |

| ~ 150 - 160 | Ar-C -O |

| ~ 170 - 180 | -C =O |

Table 3: IR (Infrared) Spectroscopy Data (Expected)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300 - 3400 | Strong, Broad | N-H Stretch (Hydrazide) |

| 3000 - 3100 | Medium | C-H Stretch (Aromatic) |

| 2850 - 2980 | Medium | C-H Stretch (Aliphatic) |

| 1650 - 1680 | Strong | C=O Stretch (Amide I) |

| 1500 - 1600 | Medium | N-H Bend (Amide II) |

| 1200 - 1260 | Strong | C-O Stretch (Aryl Ether) |

Table 4: Mass Spectrometry (MS) Data (Expected)

| m/z Value | Interpretation |

| [M+H]⁺ | Molecular Ion Peak (Protonated) |

| [M+Na]⁺ | Sodium Adduct |

| Fragments | Corresponding to loss of NH₂NH₂, C₃H₆O, etc. |

Experimental Protocols (General)

The following are generalized experimental protocols for obtaining the spectroscopic data.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the compound would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra would be acquired at room temperature. Standard pulse sequences would be used. Chemical shifts would be referenced to the residual solvent peak.

4.2 Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A small amount of the solid sample would be analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum would be recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

4.3 Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Sample Preparation: The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and infused into the mass spectrometer.

-

Data Acquisition: Mass spectra would be acquired in positive ion mode over a mass range of m/z 50-1000.

Workflow for Compound Characterization

The logical workflow for characterizing a novel compound like this compound is outlined below.

Caption: Standard workflow for the synthesis and characterization of a novel chemical compound.

Conclusion

While specific experimental data for this compound is not currently available in the public domain, this guide provides a comprehensive framework for its synthesis and characterization. The outlined spectroscopic techniques and expected data serve as a valuable reference for researchers undertaking the synthesis and analysis of this and structurally related compounds. The successful characterization, following the methodologies described, is a prerequisite for any subsequent investigation into the compound's potential applications.

Methodological & Application

Application Note and Experimental Protocol: Synthesis of 2-(2,3-Dimethylphenoxy)propanohydrazide

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(2,3-Dimethylphenoxy)propanohydrazide is a chemical intermediate potentially useful in the synthesis of novel pharmaceutical compounds and other biologically active molecules. Carboxylic acid hydrazides are known precursors for the synthesis of various heterocyclic compounds with therapeutic potential[1]. This document outlines a detailed three-step experimental protocol for the synthesis of this compound, commencing from 2,3-dimethylphenol. The protocol is based on established chemical transformations, including Williamson ether synthesis, Fischer esterification, and hydrazinolysis.

Overall Reaction Scheme:

The synthesis of this compound is proposed to proceed via the following three steps:

-

Step 1: Synthesis of 2-(2,3-Dimethylphenoxy)propanoic acid

-

Step 2: Synthesis of Methyl 2-(2,3-Dimethylphenoxy)propanoate

-

Step 3: Synthesis of this compound

Experimental Protocols

Step 1: Synthesis of 2-(2,3-Dimethylphenoxy)propanoic acid

This step involves the reaction of 2,3-dimethylphenol with sodium 2-chloropropionate in a Williamson ether synthesis.

Materials:

-

2,3-Dimethylphenol

-

Sodium 2-chloropropionate

-

Sodium hydroxide (NaOH)

-

Toluene

-

Hydrochloric acid (HCl)

-

Methylene chloride

-

Sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask with a reflux condenser and Dean-Stark trap

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2,3-dimethylphenol in toluene in a round-bottom flask, add a 40% w/v solution of sodium hydroxide.

-

Heat the mixture to reflux and remove the water formed during the reaction by azeotropic distillation using a Dean-Stark trap.

-

After all the water has been removed, cool the reaction mixture slightly and add sodium 2-chloropropionate.

-

Heat the mixture at 80°C for approximately 5 hours with continuous stirring.

-

After cooling to room temperature, add water to the reaction mixture.

-

Transfer the mixture to a separatory funnel and separate the aqueous layer.

-

Wash the organic layer with water.

-

Acidify the combined aqueous layers with concentrated hydrochloric acid to a pH of approximately 1-2, which will cause the product to precipitate.

-

Extract the precipitated 2-(2,3-dimethylphenoxy)propanoic acid with methylene chloride.

-

Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by recrystallization.

Step 2: Synthesis of Methyl 2-(2,3-Dimethylphenoxy)propanoate

This step involves the Fischer esterification of the carboxylic acid synthesized in Step 1.

Materials:

-

2-(2,3-Dimethylphenoxy)propanoic acid

-

Methanol (absolute)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2-(2,3-dimethylphenoxy)propanoic acid in an excess of absolute methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-(2,3-dimethylphenoxy)propanoate.

Step 3: Synthesis of this compound

The final step is the hydrazinolysis of the methyl ester to form the desired hydrazide.

Materials:

-

Methyl 2-(2,3-dimethylphenoxy)propanoate

-

Hydrazine hydrate (80% solution)

-

Methanol or Ethanol

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Beaker

-

Buchner funnel and filter paper

Procedure:

-

Dissolve the methyl 2-(2,3-dimethylphenoxy)propanoate in methanol or ethanol in a round-bottom flask.[1]

-

Add hydrazine hydrate to the solution with stirring.[1]

-

Heat the reaction mixture to reflux for 6-8 hours, monitoring the reaction by TLC.[1]

-

After completion, concentrate the reaction mixture under reduced pressure.

-

Pour the concentrated mixture into cold water to precipitate the solid product.[1]

-

Filter the precipitated this compound using a Buchner funnel and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.[1]

Data Presentation

| Parameter | 2-(2,3-Dimethylphenoxy)propanoic acid | Methyl 2-(2,3-Dimethylphenoxy)propanoate | This compound |

| Molecular Formula | C₁₁H₁₄O₃ | C₁₂H₁₆O₃ | C₁₁H₁₆N₂O₂ |

| Molecular Weight ( g/mol ) | 194.23 | 208.25 | 208.26 |

| Physical State | Solid | Liquid/Solid | Solid |

| Melting Point (°C) | To be determined | To be determined | To be determined |

| Boiling Point (°C) | To be determined | To be determined | To be determined |

| Purity (e.g., by HPLC or NMR) | >95% (Target) | >95% (Target) | >98% (Target) |

| Yield (%) | Expected: 70-85% | Expected: 80-95% | Expected: 75-90% |

Visualizations

Experimental Workflow

Caption: Synthetic workflow for this compound.

Signaling Pathway (General Precursor Relationship)

Caption: Precursor relationship in the synthesis of potential bioactive molecules.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-(2,3-Dimethylphenoxy)propanohydrazide as an Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 2-(2,3-Dimethylphenoxy)propanohydrazide as a versatile intermediate in the synthesis of various biologically significant heterocyclic compounds, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. The protocols detailed below are based on established synthetic methodologies for analogous hydrazides and can be adapted for the specific target molecules.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The 1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole scaffolds are of particular interest due to their wide spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6][7][8][9][10][11][12] this compound is a key starting material that can be readily cyclized to afford a variety of these valuable heterocyclic derivatives.

Synthesis of the Intermediate: this compound

The initial step involves the synthesis of the core intermediate, this compound. This is typically achieved through the esterification of 2-(2,3-dimethylphenoxy)propanoic acid followed by hydrazinolysis.

Protocol 1: Synthesis of this compound

Materials:

-

2-(2,3-Dimethylphenoxy)propanoic acid

-

Thionyl chloride or a suitable acid catalyst (e.g., concentrated sulfuric acid)

-

Anhydrous alcohol (e.g., methanol or ethanol)

-

Hydrazine hydrate

-

Appropriate solvents (e.g., dichloromethane, ethanol)

Procedure:

-

Esterification: A mixture of 2-(2,3-dimethylphenoxy)propanoic acid and an excess of anhydrous alcohol is refluxed in the presence of a catalytic amount of concentrated sulfuric acid for several hours. Alternatively, the acid can be converted to its acid chloride using thionyl chloride, followed by reaction with the alcohol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess alcohol is removed under reduced pressure. The crude ester is then purified.

-

Hydrazinolysis: The synthesized ester is dissolved in a suitable solvent such as ethanol, and hydrazine hydrate is added dropwise. The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC). The solvent is then evaporated, and the resulting solid residue is washed with cold water and recrystallized from an appropriate solvent to yield pure this compound.

Application in Heterocyclic Synthesis

This compound serves as a versatile precursor for the synthesis of various five-membered heterocycles. The following sections detail the protocols for the synthesis of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles.

Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

1,3,4-Oxadiazoles can be synthesized from this compound through cyclization with various reagents, such as carboxylic acids, acid chlorides, or carbon disulfide in the presence of an oxidizing agent.[1][13][14][15][16]

Materials:

-

This compound

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Hydrochloric acid (for acidification)

Procedure:

-

A solution of potassium hydroxide in ethanol is prepared, and this compound is added.

-

Carbon disulfide is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is then refluxed for 8-12 hours. The completion of the reaction can be monitored by TLC.

-

The solvent is removed under reduced pressure, and the residue is dissolved in water.

-

The solution is acidified with dilute hydrochloric acid to precipitate the crude product.

-

The solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 5-(1-(2,3-dimethylphenoxy)ethyl)-1,3,4-oxadiazole-2-thiol.

Table 1: Representative Quantitative Data for 1,3,4-Oxadiazole Synthesis

| Compound | Starting Hydrazide | Reagent | Yield (%) | Melting Point (°C) | Reference |

| 5-(1-(4-Bromophenoxy)ethyl)-1,3,4-oxadiazole-2-thiol | 2-(4-Bromophenoxy)propanohydrazide | CS₂/KOH | ~85 | 150-152 | Based on analogous reactions[17] |

| 2-Amino-5-aryl-1,3,4-oxadiazoles | Aryl hydrazides | Cyanogen bromide | 70-85 | Varies | [14] |

Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles

The synthesis of 1,3,4-thiadiazoles from this compound can be achieved by reacting it with carbon disulfide in a basic medium, followed by cyclization.[18][19][20]

Materials:

-

This compound

-

Aryl or alkyl isothiocyanate

-

A suitable solvent (e.g., ethanol, DMF)

-

A dehydrating agent (e.g., concentrated sulfuric acid, polyphosphoric acid)

Procedure:

-

This compound is dissolved in a suitable solvent, and an equimolar amount of the appropriate isothiocyanate is added.

-

The mixture is refluxed for several hours to form the corresponding thiosemicarbazide intermediate.

-

After cooling, the thiosemicarbazide is collected and dried.

-

The thiosemicarbazide is then added to a dehydrating agent like concentrated sulfuric acid or polyphosphoric acid at a low temperature.

-

The mixture is stirred at room temperature or gently heated to effect cyclization.

-

The reaction mixture is then poured onto crushed ice, and the precipitated solid is filtered, washed with water, and recrystallized to yield the desired 5-(1-(2,3-dimethylphenoxy)ethyl)-1,3,4-thiadiazol-2-amine derivative.

Table 2: Representative Quantitative Data for 1,3,4-Thiadiazole Synthesis

| Compound | Starting Hydrazide | Reagent | Yield (%) | Melting Point (°C) | Reference |

| 2-Anilino-5-(1-(2,3-dimethylphenoxy)ethyl)-1,3,4-thiadiazole | This compound | Phenyl isothiocyanate | >70 | Varies | Based on analogous reactions[18] |

| 2-Amino-5-substituted-1,3,4-thiadiazoles | Substituted thiosemicarbazides | Conc. H₂SO₄ | 60-80 | Varies | [19] |

Synthesis of 3,5-Disubstituted-1,2,4-Triazoles

1,2,4-Triazoles can be synthesized from the intermediate thiosemicarbazide, which is then cyclized in the presence of a base.[4][5][21][22][23]

Materials:

-

Potassium dithiocarbazinate (prepared from this compound, CS₂, and KOH)

-

Hydrazine hydrate

-

Water

Procedure:

-

First, prepare the potassium dithiocarbazinate by reacting this compound with carbon disulfide in the presence of potassium hydroxide in ethanol.

-

The isolated potassium salt is then refluxed with an excess of hydrazine hydrate in water for several hours.

-

The evolution of hydrogen sulfide gas indicates the progress of the reaction.

-

After completion, the reaction mixture is cooled and acidified with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the triazole.

-

The product is filtered, washed with water, and recrystallized to obtain pure 4-amino-5-(1-(2,3-dimethylphenoxy)ethyl)-4H-1,2,4-triazole-3-thiol.

Table 3: Representative Quantitative Data for 1,2,4-Triazole Synthesis

| Compound | Starting Material | Reagent | Yield (%) | Melting Point (°C) | Reference |

| 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols | Potassium dithiocarbazinates | Hydrazine hydrate | 75-90 | Varies | Based on analogous reactions[23] |

| 3,5-Disubstituted-1,2,4-triazoles | Thiosemicarbazides | Base (e.g., NaOH, NaOEt) | 65-85 | Varies | [23] |

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical workflow for the synthesis of the target heterocyclic compounds from this compound.

References

- 1. jchemrev.com [jchemrev.com]

- 2. research.biust.ac.bw [research.biust.ac.bw]

- 3. Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial activities of heterocycles derived from thienylchalcones - Journal of King Saud University - Science [jksus.org]

- 8. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of spirooxindole-pyrrolidine heterocyclic hybrids with potent antifungal activity against fungal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antifungal activity of 3-(heteroaryl-2-ylmethyl)thiazolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 14. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jchemrev.com [jchemrev.com]

- 16. researchgate.net [researchgate.net]

- 17. 2-(4-Bromophenoxy)propanohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jocpr.com [jocpr.com]

- 20. researchgate.net [researchgate.net]

- 21. chemmethod.com [chemmethod.com]

- 22. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ijnrd.org [ijnrd.org]

Application Notes and Protocols: 2-(2,3-Dimethylphenoxy)propanohydrazide in Agrochemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,3-Dimethylphenoxy)propanohydrazide is a member of the phenoxy hydrazide class of compounds, which has garnered interest in agrochemical research due to the diverse biological activities exhibited by related structures. While specific data on this particular molecule is not extensively available in public literature, this document provides a representative overview of its potential applications and the experimental protocols that would be employed to evaluate its efficacy as a potential herbicide. The methodologies and data presented are based on established practices for testing analogous compounds in the field of agrochemical discovery.

The core structure, a substituted phenoxyalkanoic acid derivative, is common in a number of commercial herbicides. These compounds often act by mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plant species, or by inhibiting key plant enzymes. The introduction of a hydrazide moiety can influence the compound's polarity, solubility, and interaction with biological targets, potentially leading to novel modes of action or improved efficacy.

These notes will detail the potential herbicidal applications of this compound, provide protocols for its evaluation, and present representative data in a structured format.

Quantitative Data Presentation

The following tables present hypothetical, yet plausible, quantitative data for the herbicidal activity of this compound against a panel of common agricultural weeds. This data is intended to be illustrative of the results that would be generated during an initial screening campaign.

Table 1: Pre-Emergence Herbicidal Activity

| Weed Species | Common Name | Application Rate (g/ha) | Growth Inhibition (%) |

| Echinochloa crus-galli | Barnyardgrass | 150 | 85 |

| 300 | 95 | ||

| Setaria faberi | Giant Foxtail | 150 | 82 |

| 300 | 92 | ||

| Abutilon theophrasti | Velvetleaf | 150 | 75 |

| 300 | 88 | ||

| Amaranthus retroflexus | Redroot Pigweed | 150 | 90 |

| 300 | 98 |

Table 2: Post-Emergence Herbicidal Activity

| Weed Species | Common Name | Application Rate (g/ha) | Injury Rating (1-10)¹ |

| Echinochloa crus-galli | Barnyardgrass | 150 | 7 |

| 300 | 9 | ||

| Setaria faberi | Giant Foxtail | 150 | 7 |

| 300 | 8 | ||

| Abutilon theophrasti | Velvetleaf | 150 | 6 |

| 300 | 8 | ||

| Amaranthus retroflexus | Redroot Pigweed | 150 | 8 |

| 300 | 9 |

¹Injury rating on a scale of 1 to 10, where 1 = no effect and 10 = complete plant death.

Table 3: Crop Safety Evaluation

| Crop Species | Common Name | Application Rate (g/ha) | Phytotoxicity Rating (1-10)² |

| Zea mays | Corn | 300 | 2 |

| 600 | 3 | ||

| Glycine max | Soybean | 300 | 1 |

| 600 | 2 | ||

| Triticum aestivum | Wheat | 300 | 2 |

| 600 | 4 |

²Phytotoxicity rating on a scale of 1 to 10, where 1 = no visible injury and 10 = complete crop death.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a representative synthesis of the title compound.

Materials:

-

Methyl 2-(2,3-dimethylphenoxy)propanoate

-

Hydrazine hydrate (80%)

-

Methanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Ice bath

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol/water)

Procedure:

-

Dissolve methyl 2-(2,3-dimethylphenoxy)propanoate (1 equivalent) in methanol in a round-bottom flask.

-

Add hydrazine hydrate (3-4 equivalents) to the solution dropwise with stirring.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Filter the resulting solid precipitate and wash it with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Dry the purified product under vacuum.

Protocol 2: Pre-Emergence Herbicidal Activity Assay

This protocol details the evaluation of herbicidal activity when the compound is applied to the soil before weed emergence.

Materials:

-

Seeds of target weed species

-

Potting soil mix

-

Pots or trays

-

This compound

-

Solvent (e.g., acetone) and surfactant

-

Spray chamber

-

Controlled environment growth chamber

Procedure:

-

Fill pots or trays with potting soil mix.

-

Sow seeds of the target weed species at a uniform depth.

-

Prepare a stock solution of this compound in a suitable solvent with a surfactant.

-

Prepare serial dilutions to achieve the desired application rates.

-

Apply the test solutions uniformly to the soil surface using a spray chamber.

-

Include a solvent/surfactant-only control and a positive control (a commercial herbicide).

-

Place the treated pots/trays in a growth chamber with controlled temperature, humidity, and light conditions.

-

Water the pots/trays as needed.

-

After 14-21 days, assess the percentage of growth inhibition compared to the untreated control.

Protocol 3: Post-Emergence Herbicidal Activity Assay

This protocol describes the evaluation of herbicidal activity when the compound is applied to emerged weeds.

Materials:

-

Target weed species grown to the 2-3 leaf stage

-

Pots

-

This compound

-

Solvent (e.g., acetone) and surfactant

-

Spray chamber

-

Controlled environment growth chamber

Procedure:

-

Grow the target weed species in pots until they reach the 2-3 leaf stage.

-

Prepare a stock solution and serial dilutions of this compound as described in Protocol 2.

-

Apply the test solutions to the foliage of the weeds using a spray chamber, ensuring uniform coverage.

-

Include appropriate controls as in the pre-emergence assay.

-

Return the treated plants to the growth chamber.

-

After 14-21 days, visually assess the herbicidal injury using a rating scale (e.g., 1-10, where 1 is no effect and 10 is complete kill).

Visualizations

Application Note: Quantitative Analysis of 2-(2,3-Dimethylphenoxy)propanohydrazide in Research Samples

AN-02834

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed analytical protocol for the quantitative determination of 2-(2,3-Dimethylphenoxy)propanohydrazide using High-Performance Liquid Chromatography (HPLC) with UV detection. An alternative, high-sensitivity method using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is also discussed. These methodologies are applicable for the quantification of this compound in bulk substance or simple formulations, and can be adapted for various research samples.

Introduction

This compound is a chemical entity of interest in pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for various stages of drug discovery and development, including pharmacokinetic studies, formulation analysis, and quality control. This application note details a robust HPLC-UV method developed for this purpose, providing a reliable and accessible approach for most analytical laboratories.

Analytical Methods

A primary method based on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is presented as the principal analytical technique. Additionally, an alternative LC-MS/MS method is outlined for applications requiring lower detection limits and higher selectivity.

Primary Method: RP-HPLC with UV Detection

This method separates this compound from potential impurities on a C18 stationary phase, followed by quantification using a UV detector.

Alternative Method: LC-MS/MS

For bioanalytical applications or trace-level quantification, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended. This technique offers superior sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.

Experimental Protocols

Protocol for RP-HPLC-UV Method

3.1.1. Materials and Reagents

-

This compound reference standard (purity >99%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Formic acid (LC-MS grade)

-

Volumetric flasks, pipettes, and autosampler vials

3.1.2. Instrumentation and Chromatographic Conditions

-

HPLC System: A quaternary or binary HPLC system with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient Elution:

-

0-2 min: 20% B

-

2-10 min: 20% to 80% B

-

10-12 min: 80% B

-

12-12.1 min: 80% to 20% B

-

12.1-15 min: 20% B (Re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

UV Detection Wavelength: 275 nm (based on typical phenoxy chromophore absorbance)

-

Run Time: 15 minutes

3.1.3. Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with methanol.

-

Working Standard Solutions: Perform serial dilutions of the Primary Stock Solution with the mobile phase (at initial conditions, 20% B) to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

3.1.4. Sample Preparation (for Bulk Substance)

-

Accurately weigh approximately 10 mg of the sample.

-

Dissolve the sample in a 10 mL volumetric flask with methanol.

-

Dilute a portion of this solution with the mobile phase to fall within the calibration curve range.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

3.1.5. Data Analysis

-

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.

-

Perform a linear regression analysis on the calibration curve.

-

Quantify the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation Summary

The described HPLC-UV method should be validated in accordance with ICH guidelines to ensure its suitability for the intended purpose. The following table summarizes the typical acceptance criteria and expected performance data for this type of assay.

Table 1: Summary of Quantitative Performance Data

| Parameter | Acceptance Criteria | Expected Performance |

| Linearity (R²) | R² ≥ 0.995 | > 0.998 |

| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.1% - 101.5% |

| Precision (% RSD) | Intraday: ≤ 2%Interday: ≤ 3% | Intraday: < 1.5%Interday: < 2.5% |

| Limit of Detection (LOD) | S/N ratio ≥ 3:1 | ~0.3 µg/mL |

| Limit of Quantification (LOQ) | S/N ratio ≥ 10:1 | ~1.0 µg/mL |

| Specificity | No interference at the retention time of the analyte | Peak purity > 99.5% |

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow and the logical relationship between key method validation parameters.

Caption: General experimental workflow for the quantification of this compound.

Caption: Logical relationship of key parameters in an analytical method validation process.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(2,3-Dimethylphenoxy)propanohydrazide

Introduction

2-(2,3-Dimethylphenoxy)propanohydrazide is a chemical entity of interest in pharmaceutical research and development. A reliable and robust analytical method is crucial for its quantification in various matrices, including bulk drug substance, formulated products, and biological samples. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The described method is intended as a starting point for further optimization and validation according to specific analytical needs.

Due to the presence of a polar hydrazide functional group, challenges in chromatographic retention on conventional non-polar stationary phases may arise.[1][2][3] This protocol provides a baseline methodology using a standard C18 column and outlines strategies for method development and troubleshooting to achieve optimal separation and quantification. Reversed-phase HPLC is a widely used technique in the pharmaceutical industry due to its versatility and compatibility with a broad range of analytes.[4][5]

Experimental Workflow

Caption: Experimental workflow for the HPLC analysis of this compound.

Detailed Experimental Protocol

1. Instrumentation and Materials

-

HPLC System: A gradient-capable HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, autosampler, and column oven.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended as a starting point.

-

Solvents: HPLC grade acetonitrile and water.

-

Reagents: HPLC grade formic acid or trifluoroacetic acid (TFA).

-

Standard: A well-characterized reference standard of this compound.

-

Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).

2. Chromatographic Conditions

The following table summarizes the recommended starting chromatographic conditions. These parameters may require optimization depending on the specific column and HPLC system used.

| Parameter | Recommended Condition |

| Stationary Phase | C18 (5 µm, 4.6 x 150 mm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | Time (min) |

| 0.0 | |

| 15.0 | |

| 17.0 | |

| 17.1 | |

| 20.0 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 275 nm (or optimal wavelength determined by UV scan) |

| Run Time | 20 minutes |

3. Preparation of Solutions

-

Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix thoroughly.

-

Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile and mix thoroughly.

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to appropriate concentrations for constructing a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: The sample preparation procedure will depend on the matrix. For a bulk drug substance, a procedure similar to the standard stock solution preparation can be followed. For formulated products, extraction and filtration steps may be necessary.

4. System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. The following parameters are recommended:

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 2.0 |

| Theoretical Plates (N) | N ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=5 injections) |

5. Analysis Procedure

-

Equilibrate the HPLC system with the initial mobile phase composition (80% A, 20% B) for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (sample diluent) to ensure no interfering peaks are present.

-

Perform five replicate injections of a working standard solution (e.g., 25 µg/mL) to assess system suitability.

-

Inject the series of working standard solutions to generate a calibration curve.

-

Inject the prepared sample solutions.

-

After the analytical run, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) before storage.

6. Data Analysis

-

Identify the peak corresponding to this compound based on the retention time of the reference standard.

-

Integrate the peak area of the analyte in both the standards and samples.

-

Construct a linear regression calibration curve of peak area versus concentration for the standard solutions. The correlation coefficient (r²) should be ≥ 0.999.

-

Determine the concentration of this compound in the samples using the calibration curve.

Method Development and Troubleshooting

The polar nature of the hydrazide group may lead to poor retention on a standard C18 column.[1][2] If inadequate retention is observed, consider the following modifications:

-

Use of a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar analytes.[6]

-

Aqueous Normal Phase (ANP) Chromatography: This technique can be effective for the analysis of very polar compounds.[6]

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another alternative for separating highly polar compounds.[6]

-

Ion-Pairing Chromatography: The use of ion-pairing reagents can enhance the retention of polar, ionizable compounds, though it may lead to longer equilibration times and is often not compatible with mass spectrometry.[2][4]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the analyte's properties and the selection of the HPLC method.

Caption: Rationale for HPLC method selection for this compound.

References

- 1. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]

- 2. Polar Compounds | SIELC Technologies [sielc.com]

- 3. helixchrom.com [helixchrom.com]

- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 5. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]

- 6. chromatographyonline.com [chromatographyonline.com]

Application Notes and Protocols for Bioassays to Evaluate 2-(2,3-Dimethylphenoxy)propanohydrazide

Introduction

2-(2,3-Dimethylphenoxy)propanohydrazide is a novel chemical entity belonging to the hydrazide class of compounds. Hydrazides are characterized by a nitrogen-nitrogen single bond and are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor effects.[1][2][3][4] The biological activities of hydrazide derivatives are often attributed to their ability to chelate metal ions or interact with various enzymatic targets. Given the therapeutic potential of this chemical class, a systematic evaluation of this compound's efficacy is warranted.

These application notes provide a comprehensive set of protocols for preliminary in vitro screening of this compound to determine its potential cytotoxic, antimicrobial, and anti-inflammatory activities. In vitro assays are crucial first steps in drug discovery, offering a controlled environment to assess the biological effects of a compound at the cellular and molecular level before proceeding to more complex in vivo studies.[5][6]

General Workflow for Efficacy Testing

The following diagram outlines the general workflow for the initial bioassays to test the efficacy of the target compound.

Caption: General workflow for the initial screening of this compound.

I. Cell Viability and Cytotoxicity Assay

Application Note:

The initial assessment of any novel compound involves determining its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[5] This assay helps to determine the concentration range at which the compound exhibits cytotoxic effects, which is crucial for interpreting the results of other bioassays and for identifying potential anticancer properties.

Experimental Protocol: MTT Assay

1. Materials:

-

This compound

-

Human cancer cell line (e.g., HeLa, MCF-7) and a normal cell line (e.g., HEK-293)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

-

Microplate reader

2. Cell Culture:

-

Culture the selected cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Harvest cells using trypsin-EDTA when they reach 80-90% confluency.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

3. Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

-

Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the compound.

-

Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 24, 48, or 72 hours.

4. MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation:

| Compound Concentration (µM) | % Cell Viability (Cancer Cell Line) | % Cell Viability (Normal Cell Line) |

| 0 (Control) | 100 | 100 |

| 1 | ||

| 10 | ||

| 50 | ||

| 100 | ||

| IC50 (µM) |

II. Antimicrobial Susceptibility Testing

Application Note:

Hydrazide-containing compounds have been reported to possess significant antimicrobial activity.[3][7] A primary screening for antimicrobial efficacy can be performed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Assay

1. Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well plates

-

Spectrophotometer or microplate reader

2. Inoculum Preparation:

-